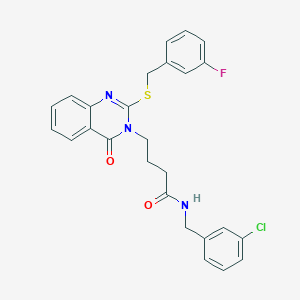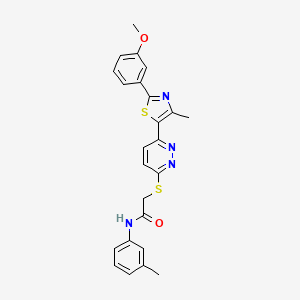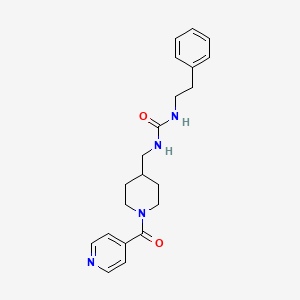![molecular formula C15H13N3O2 B2646819 2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid CAS No. 1005633-34-0](/img/structure/B2646819.png)
2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid” is a compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
The main methods of synthesis of pyrazole derivatives include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines .Molecular Structure Analysis
The molecular structure of “this compound” is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of the pyrazole nucleus in its structure . A significant part of pyrazolo[3,4-b]quinolines exhibits emission properties, both in solutions and even in a solid state .Aplicaciones Científicas De Investigación
Antimicrobial Agents
2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid derivatives have shown potential as antimicrobial agents. A study by Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, related to this compound, that demonstrated significant antibacterial and antifungal activities (Holla et al., 2006).
Cytotoxic Agents in Cancer Research
Compounds structurally similar to this compound have been explored for their cytotoxic properties against various cancer cell lines. For instance, a study by Deady et al. (2003) focused on carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxic activities in leukemia and carcinoma cell lines (Deady et al., 2003). Additionally, Cankara Pirol et al. (2014) synthesized amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, revealing significant antiproliferative activities in human cancer cell lines (Cankara Pirol et al., 2014).
Synthesis and Chemical Properties
Research has been conducted on the synthesis and chemical properties of compounds related to this compound. For example, Wu et al. (2010) investigated the efficient synthesis of benzo[g]pyrazolo[3,4-b]quinoline derivatives under solvent-free conditions (Wu et al., 2010).
Plant Growth Promotion
In the field of agriculture, novel quinolinyl chalcones structurally similar to the compound have been synthesized and shown to have plant growth promoting effects. A study by Hassan et al. (2020) provides an example of this application (Hassan et al., 2020).
Mecanismo De Acción
Direcciones Futuras
The future directions in the research of pyrazole derivatives like “2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid” could involve exploring their potential applications in various fields such as technology, medicine, and agriculture . Further studies could also focus on improving the synthesis methods and understanding the biological activities of these compounds .
Propiedades
IUPAC Name |
2-[(3-methylpyrazol-1-yl)methyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-6-7-18(17-10)9-11-8-13(15(19)20)12-4-2-3-5-14(12)16-11/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPLAALQJVNYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-[16-[2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethoxy]ethyl]isoindole-1,3-dione](/img/structure/B2646737.png)
![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2646738.png)
![4-Bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2646739.png)
![7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2646740.png)
![(2-Chloro-6-fluorophenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2646742.png)
![2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2646743.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2646744.png)






